6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one
CAS No.: 2166-01-0
Cat. No.: VC8443502
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2166-01-0 |
---|---|
Molecular Formula | C11H9ClN2O |
Molecular Weight | 220.65 g/mol |
IUPAC Name | 6-(4-chlorophenyl)-2-methylpyridazin-3-one |
Standard InChI | InChI=1S/C11H9ClN2O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 |
Standard InChI Key | ROCWBKMLZYRDCC-UHFFFAOYSA-N |
SMILES | CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Canonical SMILES | CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
6-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Its molecular formula is , with a molecular weight of 255.10 g/mol . The compound features a 4-chlorophenyl group at position 6 and a methyl group at position 2, contributing to its distinct electronic and steric properties.
Physicochemical Properties
Key physical properties include:
Property | Value | Source |
---|---|---|
Melting Point | 111–113°C | |
Molecular Formula | ||
Exact Mass | 254.00100 | |
LogP (Partition Coefficient) | 2.75 |
The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for traversing biological membranes . Its crystalline solid state at room temperature and stability under ambient storage conditions further enhance its practicality in laboratory settings .
Synthesis and Manufacturing
Nucleophilic Substitution Routes
A common synthesis strategy for pyridazinones involves nucleophilic substitution reactions. For example, 3,6-dichloropyridazine can react with 4-chlorophenylpiperazine under reflux conditions to form intermediates like 3-chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine . While this method targets piperazine-substituted derivatives, analogous pathways could be adapted for 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one by substituting methyl groups at position 2 .
Cyclocondensation of Levulinic Acid
A related synthesis for 4,5-dihydro-6-methylpyridazin-3(2H)-one involves heating levulinic acid with hydrazine hydrate at 100°C for 40 minutes, yielding a 99% selective product . Although this method produces a dihydro derivative, oxidative aromatization could potentially generate the fully unsaturated pyridazinone core required for 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one .
Industrial and Regulatory Considerations
Tariff and Trade Classifications
The compound falls under HS Code 2933990090, classifying it as a nitrogen-containing heterocycle. Import/export tariffs include:
Future Directions and Applications
Pharmaceutical Development
Given the AChE inhibition observed in related compounds, 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one could be optimized for neurodegenerative disease therapeutics. Structural modifications, such as introducing triazole rings, may enhance potency and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume